molecular formula C20H26O2 B1207814 3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal

3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal

Cat. No.: B1207814
M. Wt: 298.4 g/mol
InChI Key: PLILDISEFZJECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal typically involves the oxidation of retinal. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the fourth carbon position. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving retinoid-converting enzymes. These enzymes, such as retinol dehydrogenase and aldehyde dehydrogenase, catalyze the conversion of retinal to this compound. The use of metabolically engineered microorganisms to produce these enzymes has been proposed as a feasible method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of 4-oxo-retinoic acid.

    Reduction: Reduction reactions can convert this compound back to retinal or other related compounds.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile.

Major Products:

    4-oxo-retinoic acid: Formed through oxidation.

    Retinal: Formed through reduction.

Scientific Research Applications

3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal involves its conversion to retinoic acid, which then binds to nuclear receptors such as the retinoic acid receptor and retinoid X receptor. This binding triggers gene transcription and regulates various biological processes, including cell differentiation and proliferation . The compound also interacts with enzymes like retinol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to active metabolites .

Comparison with Similar Compounds

3,7-Dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal is unique due to the presence of the keto group at the fourth carbon position, which imparts distinct chemical and biological properties. Similar compounds include:

    Retinal: The parent compound, lacking the keto group.

    Retinoic Acid: The carboxylic acid form of retinal.

    Retinol: The alcohol form of retinal.

    Retinyl Ester: The ester form of retinal.

Compared to these compounds, this compound exhibits unique reactivity and biological activity due to the presence of the keto group, making it valuable for specific applications in medicine and industry .

Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILDISEFZJECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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